molecular formula C6H3FN2O4 B1267230 3,4-Dinitrofluorobenzene CAS No. 364-53-4

3,4-Dinitrofluorobenzene

Cat. No. B1267230
CAS RN: 364-53-4
M. Wt: 186.1 g/mol
InChI Key: IRIUWJQQUVBRLV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of DNFB typically involves nitration reactions where specific fluorobenzene derivatives are subjected to nitration agents, resulting in the introduction of nitro groups into the aromatic ring. An example of a related synthesis is the preparation of fluorinated benzodifuroxans from 2,4,6-trifluoro-1,3-dinitrobenzene, showcasing the reactivity of fluorinated nitrobenzenes under certain conditions (C. Jovené et al., 2016).

Molecular Structure Analysis

The molecular structure of DNFB is characterized by the presence of nitro groups and a fluorine atom attached to a benzene ring, contributing to its reactivity. Structural analyses through methods such as X-ray crystallography provide insights into the arrangement of these functional groups and their electronic effects on the benzene ring. For example, the structure of 1-chloro-3,4-dinitrobenzene with 1,4-dioxane reveals intermolecular interactions and the spatial arrangement of nitro groups (S. Barnett et al., 2006).

Chemical Reactions and Properties

DNFB participates in various chemical reactions, including nucleophilic substitutions where the fluorine atom is replaced by other groups. These reactions are pivotal in the synthesis of complex organic compounds. For instance, reactions of DNFB with amines in dimethylformamide or EtOH lead to the displacement of fluorine atoms, underscoring the compound's reactivity towards nucleophiles (M. Plater & W. Harrison, 2023).

Scientific Research Applications

Application Summary

3,4-Dinitrofluorobenzene (DNFB) is used in dermatology research, specifically in the study of atopic dermatitis (AD). It’s used to induce AD-like symptoms in animal models, which helps researchers understand the disease’s progression and test potential treatments .

Methods of Application

In one study, female BALB/c mice were subjected to the application of DNFB and ovalbumin (OVA) to induce AD-like dermatitis . In another study, researchers alternately applied DNFB and an extract of Dermatophagoides Farinae to the back skin of BALB/c mice for 8 weeks .

Results or Outcomes

The combined application of DNFB and OVA successfully induced AD-like dermatitis, histological changes, and epidermal barrier dysfunction . The alternate application of DNFB and Dermatophagoides Farinae extract also successfully induced AD-like skin lesions, showing a high frequency of scratching behavior and Th2 cells’ dominant cytokines in both serum and lesional skin .

Environmental Studies: Adsorption Technologies

Results or Outcomes

Biochemistry: Protein Sequencing

Application Summary

3,4-Dinitrofluorobenzene is used in biochemistry, specifically in protein sequencing . It reacts with the amine group in amino acids to produce dinitrophenyl-amino acids .

Methods of Application

The method involves the reaction of 3,4-Dinitrofluorobenzene with the amine group in amino acids to produce dinitrophenyl-amino acids . These DNP-amino acids are moderately stable under acid hydrolysis conditions that break peptide bonds .

Results or Outcomes

The DNP-amino acids can then be recovered, and the identity of those amino acids can be discovered through chromatography .

Pharmaceutical Research: Drug Analysis

Application Summary

3,4-Dinitrofluorobenzene is used in pharmaceutical research for the analysis of certain drugs . It has been used in the spectrophotometric determination of some primary amines in drugs and in the compatibility study of tobramycin with pharmaceutical excipients .

Methods of Application

In one study, a spectrophotometric method was developed for the quantitative determination of some primary aliphatic and aromatic amines . The method is based on the interaction between these amines and 3,4-Dinitrofluorobenzene .

Results or Outcomes

The method was successfully applied for the determination of the non-chromophoric drug alendronate either per se or in its tablet dosage forms .

Chemical Synthesis: Intermediate in Organic Synthesis

Application Summary

3,4-Dinitrofluorobenzene is used as an intermediate in organic synthesis . It is used to prepare other organic compounds, such as pesticides and drugs .

Results or Outcomes

Analytical Chemistry: Acid-Base Titration Indicator

Application Summary

3,4-Dinitrofluorobenzene can also be used as an acid indicator for acid-base titration reactions .

Results or Outcomes

Material Science: Preparation of Xanthones and Acridones

Application Summary

3,4-Dinitrofluorobenzene is used in material science, specifically in the preparation of xanthones and acridones .

Results or Outcomes

Agricultural Research: Spectrophotometric Determination of Primary Amines

Application Summary

3,4-Dinitrofluorobenzene is used in agricultural research for the spectrophotometric determination of some primary amines .

Methods of Application

In one study, a spectrophotometric method was developed for the quantitative determination of some primary aliphatic and aromatic amines . The method is based on the interaction between these amines and 3,4-Dinitrofluorobenzene .

Results or Outcomes

The method was successfully applied for the determination of the non-chromophoric drug alendronate either per se or in its tablet dosage forms .

Veterinary Research: Contact Hypersensitivity

Application Summary

3,4-Dinitrofluorobenzene is used in veterinary research, specifically in the study of contact hypersensitivity .

Results or Outcomes

Food Science: Allergic Contact Dermatitis

Application Summary

3,4-Dinitrofluorobenzene is used in food science research, specifically in the study of allergic contact dermatitis .

Methods of Application

In one study, dietary soyasaponins were found to suppress 2,4-dinitrofluorobenzene-induced contact hypersensitivity .

Results or Outcomes

The dietary soyasaponins attenuated ear swelling and tissue edema, and reduced the number of Gr-1-positive cells infiltrating ear tissues .

Safety And Hazards

3,4-Dinitrofluorobenzene is toxic and poses risks through inhalation, skin contact, and if swallowed. It may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. It may also cause respiratory irritation and damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

4-fluoro-1,2-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FN2O4/c7-4-1-2-5(8(10)11)6(3-4)9(12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIUWJQQUVBRLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40305501
Record name 3,4-Dinitrofluorobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dinitrofluorobenzene

CAS RN

364-53-4
Record name 4-Fluoro-1,2-dinitrobenzene
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Record name 364-53-4
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Record name 3,4-Dinitrofluorobenzene
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Record name 364-53-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
L Deng, X Kang, K Zhang, M Gao, Q Fu, Z Xia… - … of Chromatography A, 2021 - Elsevier
In this study, porous covalent organic frameworks (COFs, named as COFs-SWMU) were synthesized for the first time via a facile approach by using 4,4’,4’’-methylidynetri-anilin and 2,5-…
Number of citations: 9 www.sciencedirect.com
JZ Ginos, JM Stevens, DE Nichols - Journal of medicinal chemistry, 1979 - ACS Publications
,-Disubstituted dopamine and 2-amino-6, 7-dihydroxy-l, 2, 3, 4-tetrahydronaphthalene (6, 7-ADTN) analogues were synthesized and tested intraperitoneally in mice for dopamine …
Number of citations: 17 pubs.acs.org
RF Kovar, GFL Ehlers, FE Arnold - Journal of Polymer Science …, 1977 - Wiley Online Library
A series of acetylene‐terminated phenylquinoxaline oligomers have been prepared which cure by addition, without the evolution of volatiles. The synthesis utilized the novel terminal …
Number of citations: 106 onlinelibrary.wiley.com
SP Mathur, A Belanger, SU Khan, HA Hamilton… - Weed …, 1976 - Wiley Online Library
In a field experiment on an organic soil, a pre‐emergence application of paraquat at 2–24 kg ai (active ingredient)/ha was made to a plot on which onions and lettuce were grown; and …
Number of citations: 18 onlinelibrary.wiley.com
JB Block, HA Haynes, WL Thompson… - Journal of the National …, 1969 - academic.oup.com
Clinical and laboratory features of chronic lymphocytic leukemia (CLL) were studied in relation to the expression of delayed hypersensitivity reactions. Patients with more advanced …
Number of citations: 46 academic.oup.com
H Koopman, JJ Van Daalen, J Daams - Weed Research, 1967 - Wiley Online Library
A large number of substituted benzothiadiazoles (2,1,3) was synthesized. In this report, the herbicidal activities of some halo‐ and alkyl‐substituted benzothiadiazoles (2,1,3) are …
Number of citations: 14 onlinelibrary.wiley.com
RI Higuchi, KL Arienti, FJ López, NS Mani… - Journal of medicinal …, 2007 - ACS Publications
Recent interest in orally available androgens has fueled the search for new androgens for use in hormone replacement therapy and as anabolic agents. In pursuit of this, we have …
Number of citations: 57 pubs.acs.org
JT Benkovic - 1984 - ecommons.udayton.edu
Background The United States Air Force is currently interested in high performance structural resins for advanced, lightweight, high tempera-ture composite and adhesive applications …
Number of citations: 0 ecommons.udayton.edu
RF Kovar, GFL Ehlers, FE Arnold… - 1976 - apps.dtic.mil
A series of acetylene terminated phenylquinoxaline oligomers have been prepared which cure by addition, without the evolution of volatiles. The synthesis utilized the novel terminal …
Number of citations: 1 apps.dtic.mil
JC Pelletier, M Chengalvala, J Cottom… - Bioorganic & medicinal …, 2008 - Elsevier
Antagonism of the gonadotropin releasing hormone (GnRH) receptor has shown positive clinical results in numerous reproductive tissue disorders such as endometriosis, prostate …
Number of citations: 37 www.sciencedirect.com

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